molecular formula C17H18N4O2S B6752927 (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6752927
M. Wt: 342.4 g/mol
InChI Key: PBTWXSAOFJIOGL-ZDUSSCGKSA-N
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Description

(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Properties

IUPAC Name

(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(18-15-8-7-12(19-20-15)11-5-6-11)13-3-1-9-21(13)17(23)14-4-2-10-24-14/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,18,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTWXSAOFJIOGL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is introduced via acylation reactions using reagents such as thiophene-2-carbonyl chloride.

    Attachment of the Cyclopropylpyridazinyl Group: The cyclopropylpyridazinyl moiety is attached through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications, such as its efficacy as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
  • (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(furan-2-carbonyl)pyrrolidine-2-carboxamide
  • (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(benzoyl)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the thiophene-2-carbonyl group, in particular, may confer unique reactivity and binding characteristics compared to similar compounds.

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